molecular formula C19H16FN3O2 B13107356 6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4'-bipyridine]-4-carboxylic acid

6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4'-bipyridine]-4-carboxylic acid

Cat. No.: B13107356
M. Wt: 337.3 g/mol
InChI Key: DWBDEZKCGZOAAR-UHFFFAOYSA-N
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Description

6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4’-bipyridine]-4-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bipyridine core, which is often associated with coordination chemistry and catalysis, and a carboxylic acid functional group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4’-bipyridine]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the bipyridine core: This can be achieved through a coupling reaction between two pyridine derivatives.

    Introduction of the 4-fluoro-2-methylphenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Attachment of the carboxylic acid group: This can be done through a carboxylation reaction, often using carbon dioxide as a reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4’-bipyridine]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The bipyridine core can be reduced under specific conditions.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4’-bipyridine]-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4’-bipyridine]-4-carboxylic acid involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine isomer with different coordination properties.

    6-((Phenylamino)methyl)-[2,4’-bipyridine]-4-carboxylic acid: A structurally similar compound without the fluorine and methyl groups.

Uniqueness

6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4’-bipyridine]-4-carboxylic acid is unique due to the presence of the 4-fluoro-2-methylphenyl group, which can enhance its chemical reactivity and binding properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H16FN3O2

Molecular Weight

337.3 g/mol

IUPAC Name

2-[(4-fluoro-2-methylanilino)methyl]-6-pyridin-4-ylpyridine-4-carboxylic acid

InChI

InChI=1S/C19H16FN3O2/c1-12-8-15(20)2-3-17(12)22-11-16-9-14(19(24)25)10-18(23-16)13-4-6-21-7-5-13/h2-10,22H,11H2,1H3,(H,24,25)

InChI Key

DWBDEZKCGZOAAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NCC2=NC(=CC(=C2)C(=O)O)C3=CC=NC=C3

Origin of Product

United States

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